Cas no 1807227-09-3 (3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline)
3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline
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- Inchi: 1S/C8H7BrF3NO2/c1-14-7-5(9)2-4(3-6(7)13)15-8(10,11)12/h2-3H,13H2,1H3
- InChI Key: RKJLEPFNZYGLTA-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1OC)N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- XLogP3: 3.1
- Topological Polar Surface Area: 44.5
3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021723-250mg |
3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline |
1807227-09-3 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
| Alichem | A013021723-500mg |
3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline |
1807227-09-3 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013021723-1g |
3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline |
1807227-09-3 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline
Introduction to 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline (CAS No. 1807227-09-3)
3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline, with the CAS number 1807227-09-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a bromine atom, a methoxy group, and a trifluoromethoxy group, which collectively contribute to its diverse chemical properties and potential applications.
The molecular structure of 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline is particularly noteworthy due to the presence of the trifluoromethoxy group. This functional group imparts significant electronic and steric effects, making the compound highly reactive and suitable for a wide range of synthetic transformations. The bromine atom, on the other hand, provides a valuable handle for further functionalization, enabling the synthesis of more complex molecules with tailored properties.
In recent years, 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline has been extensively studied for its potential applications in drug discovery and development. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in the design of effective pharmaceuticals. Additionally, the bromine atom can be readily substituted in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of bioactive compounds with improved pharmacological profiles.
A notable example of the application of 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline in medicinal chemistry is its use as an intermediate in the synthesis of novel antiviral agents. Researchers have leveraged the unique properties of this compound to develop compounds with potent antiviral activity against a variety of viral pathogens. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of derivatives based on 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline, which exhibited significant inhibitory activity against influenza viruses.
Beyond its applications in medicinal chemistry, 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline has also found utility in materials science. The presence of the trifluoromethoxy group imparts unique electronic properties to the compound, making it an attractive candidate for use in organic electronics and photovoltaic devices. Recent research has explored the use of this compound as a building block for designing novel organic semiconductors with enhanced charge transport properties.
The synthetic accessibility of 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline is another factor that contributes to its widespread use in various scientific disciplines. Several efficient synthetic routes have been developed to prepare this compound on both laboratory and industrial scales. One common approach involves the bromination of 2-methoxy-5-(trifluoromethoxy)aniline using N-bromosuccinimide (NBS) under mild conditions. This method provides high yields and excellent purity, making it suitable for large-scale production.
In addition to its synthetic versatility, 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline exhibits good solubility in a variety of organic solvents, which facilitates its use in solution-phase reactions. This property is particularly advantageous in combinatorial chemistry and high-throughput screening applications, where rapid and efficient synthesis and testing of large libraries of compounds are essential.
The safety profile of 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline is an important consideration for both researchers and industrial users. While this compound is generally considered safe when handled under appropriate conditions, it is important to follow standard laboratory safety protocols to minimize exposure risks. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling, and work should be conducted in well-ventilated areas or fume hoods.
In conclusion, 3-Bromo-2-methoxy-5-(trifluoromethoxy)aniline (CAS No. 1807227-09-3) is a highly versatile compound with a wide range of applications in medicinal chemistry, materials science, and other fields. Its unique structural features make it an attractive starting material for the synthesis of bioactive compounds and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern scientific research.
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